molecular formula C7H9NO3 B1602126 2-Amino-3-(furan-3-yl)propanoic acid CAS No. 3685-52-7

2-Amino-3-(furan-3-yl)propanoic acid

Cat. No.: B1602126
CAS No.: 3685-52-7
M. Wt: 155.15 g/mol
InChI Key: ZAFNLUPTKPOREL-UHFFFAOYSA-N
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Description

2-Amino-3-(furan-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a furan ring attached to the alpha carbon of an amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(furan-3-yl)propanoic acid typically involves the reduction of 3-(furan-3-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method yields the desired product in good yields (48-94%).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the laboratory synthesis methods can be scaled up for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(furan-3-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Zinc dust and formic acid are commonly used for the reduction of the hydroxyimino group.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the furan ring or the amino acid backbone.

Scientific Research Applications

2-Amino-3-(furan-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(furan-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can influence pathways related to hormone secretion, energy metabolism, and nervous system function. further research is needed to fully elucidate the specific details of its mechanism of action.

Comparison with Similar Compounds

  • 2-Amino-3-(furan-2-yl)propanoic acid
  • 3-(2-Furyl)propionic acid
  • 3-(Furan-2-yl)alanine

Comparison: 2-Amino-3-(furan-3-yl)propanoic acid is unique due to the position of the furan ring on the third carbon of the amino acid backbone. This structural difference can lead to variations in chemical reactivity and biological activity compared to its isomers and other similar compounds .

Properties

IUPAC Name

2-amino-3-(furan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFNLUPTKPOREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00564172
Record name 3-Furan-3-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3685-52-7
Record name 3-Furan-3-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00564172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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